molecular formula C20H20N4O2S B11415608 N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide

N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide

Cat. No.: B11415608
M. Wt: 380.5 g/mol
InChI Key: FQUDZDNVCFCEAM-UHFFFAOYSA-N
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Description

N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with a benzenesulfonamide group attached. This structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide typically involves multi-step organic reactions One common method includes the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone to form the quinoline ring systemThe final step involves the sulfonation of the quinoline-pyrazole intermediate to attach the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. The compound may also interact with DNA, causing disruption of cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as a therapeutic agent and its use in various scientific applications highlight its significance in research.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H20N4O2S/c1-3-11-24-20-17(13-15-12-14(2)9-10-18(15)21-20)19(22-24)23-27(25,26)16-7-5-4-6-8-16/h4-10,12-13H,3,11H2,1-2H3,(H,22,23)

InChI Key

FQUDZDNVCFCEAM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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